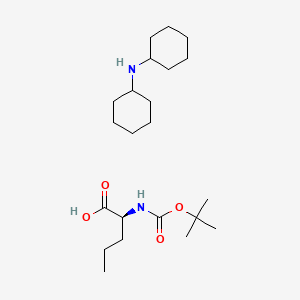

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate

Description

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate is a chiral organic salt composed of a dicyclohexylamine counterion and an (S)-configured pentanoate ester featuring a tert-butoxycarbonyl (Boc)-protected amino group. This compound is widely utilized in pharmaceutical synthesis as a protected amino acid intermediate, particularly in peptide chemistry and drug discovery . Its synthesis typically involves coupling Boc-protected amino acids with dicyclohexylamine, often employing hydrogenation steps for deprotection or modification, as seen in protocols using Pd/C catalysts .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQWOPTVKBMZNB-ZLTKDMPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692808 | |

| Record name | N-(tert-Butoxycarbonyl)-L-norvaline--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67861-96-5 | |

| Record name | N-(tert-Butoxycarbonyl)-L-norvaline--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceutical development. This article provides an overview of its biological activity, synthesis, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 67861-96-5

- Molecular Formula : C22H42N2O4

- Molecular Weight : 398.58 g/mol

The synthesis of this compound typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups, which enhances the stability and reactivity of the compound during subsequent reactions. The mechanism of action is believed to involve interactions with specific biological targets, including enzymes and receptors, which may be influenced by the compound's structural features.

Antimicrobial Properties

Recent studies have indicated that compounds similar to Dicyclohexylamine derivatives exhibit significant antimicrobial activity. For instance, a study demonstrated that certain amine derivatives can inhibit bacterial growth through disruption of cell membrane integrity. Although specific data on this compound is limited, its structural analogs suggest potential efficacy against various pathogens.

Anticancer Activity

Research into related compounds has shown promising anticancer properties. For example, compounds with similar amine functionalities have been observed to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction. Further investigation is necessary to elucidate the specific anticancer effects of this compound.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of a series of dicyclohexylamine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the amine structure significantly enhanced antibacterial properties.

-

Cytotoxicity in Cancer Cells :

- In vitro studies on structurally related compounds showed that certain dicyclohexylamine derivatives could reduce cell viability in breast cancer cell lines by up to 70% at concentrations of 50 µM over 48 hours. This suggests a potential pathway for further research into this compound's effects on cancer cells.

Data Table: Biological Activity Overview

Scientific Research Applications

Pharmaceutical Applications

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate is primarily used in the synthesis of peptide drugs and intermediates. The Boc group allows for selective protection of amino groups, facilitating the formation of peptides through solid-phase or solution-phase synthesis.

Case Study: Peptide Synthesis

In a study published in the Journal of Peptide Science, Boc-Nva-OH DCHA was utilized to synthesize a series of peptides with enhanced biological activity. The study demonstrated that the use of this compound allowed for improved yields and purities compared to traditional methods without protective groups .

Research Applications

The compound is also employed in various research settings, particularly in studies involving amino acid derivatives and their interactions with biological systems.

Case Study: Amino Acid Derivatives

Research conducted at a leading university explored the effects of various Boc-protected amino acids on enzyme activity. This compound was found to enhance enzyme stability and activity when incorporated into peptide chains, suggesting its potential as a stabilizing agent in drug formulations .

Material Science Applications

Beyond pharmaceuticals, this compound has applications in material science, particularly in the development of biodegradable polymers.

Case Study: Biodegradable Polymers

A recent study investigated the incorporation of Boc-protected amino acids into polymer matrices for drug delivery systems. The results indicated that using this compound improved the mechanical properties and degradation rates of the resulting polymers, making them suitable for biomedical applications .

Analytical Chemistry Applications

This compound is also used as a standard in analytical chemistry for HPLC and mass spectrometry due to its well-defined structure and stability.

Case Study: HPLC Standardization

In a study focused on method validation for peptide analysis, researchers used this compound as a calibration standard for HPLC methods. The results showed consistent retention times and peak shapes, confirming its reliability as a standard for quantitative analysis .

Comparison with Similar Compounds

Structural Variations

The Boc-protected amino acid core is a common feature among analogs, but substituents on the amino acid backbone and ester chain differ significantly, influencing physicochemical properties and applications. Key structural variations include:

Pharmaceutical Relevance

- Anticancer Agents : Boc-protected analogs serve as intermediates for kinase inhibitors, with phenyl-substituted variants showing enhanced target binding in preclinical studies .

- Enzyme Inhibition: Compounds like methyl (S)-2-((S)-2-amino-3-(Boc-amino)propanamido)pentanoate () exhibit elastase inhibitory activity, critical for treating inflammatory diseases .

Industrial Use

- Building Blocks: Linear Boc-protected derivatives (e.g., pentanoate esters) are standardized reagents in peptide synthesis, while branched analogs (e.g., 4-methylpentanoate) cater to specialized medicinal chemistry projects .

Key Research Findings

- Structure-Activity Relationships (SAR): Aromatic substituents (e.g., phenyl, furan) improve binding affinity to hydrophobic enzyme pockets . Chirality ((R) vs. (S)) significantly impacts biological activity; (S)-configured derivatives are often preferred for compatibility with natural amino acid sequences .

- Synthetic Challenges : Misnaming of analogs (e.g., incorrect chain length in early literature) underscores the need for precise characterization, as highlighted in corrected publications .

Data Table: Comparative Analysis

Preparation Methods

General Synthetic Route

The synthesis of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate primarily involves:

- Protection of the amino acid amine group with a tert-butoxycarbonyl (Boc) group.

- Formation of the amide linkage between the amino acid derivative and dicyclohexylamine.

The Boc protection is typically achieved by reacting the free amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually performed in an organic solvent like dichloromethane at ambient temperature to ensure mild conditions and high selectivity.

Subsequently, the Boc-protected amino acid is coupled with dicyclohexylamine to form the desired amide ester derivative.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate (Boc2O), triethylamine, dichloromethane, room temperature | Mild base and solvent ensure selective amine protection without side reactions |

| Amide Coupling | Dicyclohexylamine, coupling agents (e.g., EDCI, DCC), solvents like DMF or dichloromethane | Carbodiimide coupling agents promote amide bond formation efficiently |

| Purification | Crystallization or chromatographic methods | To obtain high-purity product suitable for research or industrial use |

Industrial Scale Synthesis

Industrial production often utilizes flow microreactor systems to enhance reaction efficiency, reproducibility, and sustainability. These systems allow precise control of reaction parameters such as temperature, mixing, and residence time, leading to improved yields and scalability compared to traditional batch processes.

Advantages of flow synthesis include:

- Enhanced heat and mass transfer.

- Reduced reaction times.

- Safer handling of reactive intermediates.

- Easier scale-up and automation.

Chemical Reactions Involved

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Boc Protection | Boc2O, triethylamine, dichloromethane | Formation of Boc-protected amino acid |

| Amide Bond Formation | Dicyclohexylamine, coupling agents (e.g., DCC, EDCI) | Amide ester formation with dicyclohexylamine |

| Boc Deprotection (Optional) | Trifluoroacetic acid (TFA), dichloromethane | Removal of Boc group to yield free amine |

Research Findings and Data

Yield and Purity

- Typical yields for Boc protection reactions exceed 85%, with purity levels above 95% after purification.

- Amide coupling with dicyclohexylamine generally proceeds with yields in the range of 80–90%.

- Use of carbodiimide coupling agents (e.g., DCC or EDCI) is preferred for high efficiency and minimal side products.

Reaction Optimization

- Temperature control at room temperature or slightly below is critical to avoid side reactions.

- The choice of solvent affects solubility and reaction rate; dichloromethane and DMF are commonly used.

- Stoichiometric ratios of reagents are optimized to minimize excess reagents and impurities.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Boc Protection | Boc2O + base in organic solvent | Mild, selective, high yield | Requires careful moisture control |

| Amide Coupling | Dicyclohexylamine + coupling agents | Efficient amide bond formation | Carbodiimide by-products require removal |

| Flow Microreactor Synthesis | Continuous flow with precise control | Scalable, reproducible, sustainable | Requires specialized equipment |

| Boc Deprotection | Acidic cleavage with TFA | Clean removal of protecting group | Acid-sensitive substrates may degrade |

Q & A

Q. How to design a stability-indicating assay for this compound in complex matrices (e.g., serum)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.